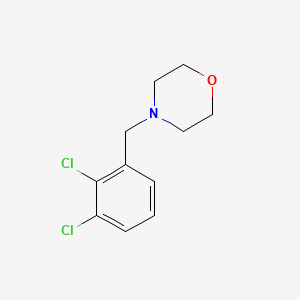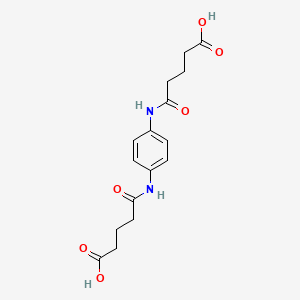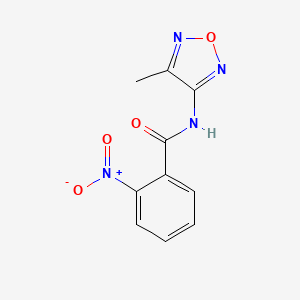![molecular formula C12H18N2O3S B5860849 N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)
N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-MS is a sulfonamide compound that is commonly used as a protecting group for amines in organic synthesis. It was first synthesized in 1983 by R. F. Furchgott and colleagues at the University of Miami. Since then, it has been used in a variety of research applications due to its unique properties.
Mechanism of Action
Boc-4-MS acts as a protecting group for amines in organic synthesis. It is able to selectively protect primary amines, while leaving secondary and tertiary amines unaffected. This makes it a useful tool in the synthesis of peptides and proteins, as it allows for the selective protection of specific amino acid residues.
Biochemical and Physiological Effects:
Boc-4-MS has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-4-MS in lab experiments is its selectivity for primary amines. This allows for the selective protection of specific amino acid residues in peptide synthesis. Additionally, it has been shown to be stable under a variety of reaction conditions. However, its use is limited by its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research involving Boc-4-MS. One area of interest is the development of new synthetic methods for its preparation. Additionally, it could be used in the development of new fluorescent probes for studying protein-ligand interactions. Finally, it could be used in the development of new peptide-based drugs for the treatment of various diseases.
In conclusion, Boc-4-MS is a sulfonamide compound that has gained attention in scientific research due to its potential as a reagent in organic synthesis and as a tool for studying protein-ligand interactions. Its unique properties make it a useful tool in the synthesis of peptides and proteins, as well as in the development of fluorescent probes for studying protein-ligand interactions. While its use is limited by its high cost and the need for specialized equipment for its synthesis, there are several future directions for research involving Boc-4-MS.
Synthesis Methods
Boc-4-MS is synthesized through a multistep process involving the reaction of p-toluenesulfonyl chloride with tert-butylamine, followed by the addition of 4-methylbenzenesulfonyl chloride. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
Boc-4-MS has been used in a variety of research applications, including the synthesis of peptides and proteins, as well as the study of protein-ligand interactions. It has been shown to be a useful reagent in the synthesis of cyclic peptides and in the preparation of peptide libraries for drug discovery. Additionally, it has been used in the development of fluorescent probes for studying protein-ligand interactions.
properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-tosyl-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)


![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)